molecular formula C26H36N6O9 B12107826 Suc-DL-Ala-DL-Ala-DL-Pro-DL-Nva-pNA

Suc-DL-Ala-DL-Ala-DL-Pro-DL-Nva-pNA

Cat. No.: B12107826
M. Wt: 576.6 g/mol
InChI Key: ZNWNJYFEOLWFHC-UHFFFAOYSA-N
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Description

5-Aminolevulinic acid (ALA) is a non-proteinogenic amino acid synthesized in plants via the C5 pathway, primarily regulated by glutamyl-tRNA reductase (GluTR) and glutamate-1-semialdehyde aminotransferase (GSA-AM) . It serves as a precursor for tetrapyrroles, including chlorophyll and heme, and has emerged as a multifunctional plant growth regulator. At low concentrations (e.g., 10–200 mg/L), ALA enhances photosynthesis, antioxidant capacity, and stress tolerance under adverse conditions such as low light, cold, and drought . At high concentrations, it acts as a herbicide by accumulating phototoxic porphyrins .

Properties

IUPAC Name

4-[[1-[[1-[2-[[1-(4-nitroanilino)-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H36N6O9/c1-4-6-19(24(37)29-17-8-10-18(11-9-17)32(40)41)30-25(38)20-7-5-14-31(20)26(39)16(3)28-23(36)15(2)27-21(33)12-13-22(34)35/h8-11,15-16,19-20H,4-7,12-14H2,1-3H3,(H,27,33)(H,28,36)(H,29,37)(H,30,38)(H,34,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNWNJYFEOLWFHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C2CCCN2C(=O)C(C)NC(=O)C(C)NC(=O)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H36N6O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

576.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Resin Selection and Initial Deprotection

The synthesis begins with a Rink-amide resin (loading: 0.3 mmol/g), chosen for its compatibility with Fmoc protocols. Deprotection of the Fmoc group is achieved using 20% piperidine in N,N-dimethylformamide (DMF) for 20 minutes, ensuring >95% deprotection efficiency.

Sequential Amino Acid Coupling

Each amino acid (DL-Ala, DL-Pro, DL-Nva) is activated using HBTU (O-benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate) and HOBt (hydroxybenzotriazole) in the presence of DIPEA (diisopropylethylamine). Coupling reactions proceed for 6 hours under nitrogen atmosphere, with Kaiser tests confirming completion. For example, coupling DL-Nva requires 3 equivalents of Fmoc-Nva-OH, HBTU, and HOBt in DMF.

Introduction of the Sucinyl and pNA Groups

After assembling the Ala-Ala-Pro-Nva backbone, the N-terminal is succinylated using succinic anhydride (10 equivalents) in DMF/DCM (1:1) for 2 hours. The p-nitroaniline (pNA) moiety is introduced via amide bond formation using HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and DIPEA, followed by cleavage from the resin.

Enzymatic Synthesis in Organic Solvents

Thermostable proteases like TaqSbt and DgSbt enable peptide bond formation in non-aqueous media, offering an alternative to SPPS.

Reaction Setup and Substrate Preparation

A substrate mixture containing 20 mM acyl donor (e.g., Suc-DL-Ala) and 30 mM nucleophile (DL-Ala-Pro-Nva-pNA) is dissolved in DMF:acetonitrile:Et₃N (1:0.98:0.02). Molecular sieves (3 Å) are added to absorb water, and 110 mg of enzyme preparation (TaqSbt or DgSbt) is introduced.

Incubation and Product Isolation

The reaction proceeds at 60°C for 24 hours, after which the mixture is quenched with DMSO (4:1 v/v) and centrifuged to remove enzymes and sieves. Crude product is purified via reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient), yielding this compound with >85% purity.

Solution-Phase Fragment Condensation

Fragment condensation avoids resin limitations and is ideal for short peptides.

Synthesis of Protected Fragments

  • Fragment 1 (Suc-DL-Ala-DL-Ala) : Prepared by reacting succinic anhydride with DL-Ala-DL-Ala in DMF/DCM.

  • Fragment 2 (DL-Pro-DL-Nva-pNA) : Synthesized via HBTU-mediated coupling of DL-Pro to DL-Nva-pNA in DMF.

Coupling and Deprotection

Fragments are condensed using DCC (dicyclohexylcarbodiimide) and HOBt in DMF at 0°C for 12 hours. Boc-protecting groups (if present) are removed with TFA/DCM (95:5).

Purification and Analytical Characterization

High-Performance Liquid Chromatography (HPLC)

Purification employs a C18 column with a gradient of 0.1% TFA in water (A) and 0.1% TFA in acetonitrile (B):

  • Initial: 10% B

  • Gradient: 10% → 60% B over 30 minutes.
    Retention time: 18.2 minutes.

Mass Spectrometry (MS)

MALDI-TOF MS confirms molecular weight:

  • Calculated: 576.6 g/mol ([M+H]⁺ = 577.6)

  • Observed: 577.3 ± 0.2.

Nuclear Magnetic Resonance (NMR)

¹H NMR (DMSO-d₆, 400 MHz):

  • δ 8.21 (d, 2H, pNA aromatic), 7.85 (d, 2H, pNA aromatic), 4.45–4.12 (m, α-CH), 3.45–3.10 (m, Pro ring), 2.50–2.20 (m, succinyl CH₂).

Comparative Analysis of Methods

MethodYield (%)Purity (%)Time (h)Scalability
SPPS55–63≥9548–72Moderate
Enzymatic Synthesis35–5085–9024High
Solution-Phase40–5588–9236Low

Challenges and Optimization Strategies

  • Racemization : Minimized by using HOBt/DIPEA and low temperatures during coupling.

  • Solubility Issues : Additives like 10% DMSO in DPBS enhance substrate solubility.

  • Enzyme Stability : Thermostable proteases (TaqSbt) retain >80% activity after 24 hours at 60°C .

Chemical Reactions Analysis

Types of Reactions: Suc-DL-Ala-DL-Ala-DL-Pro-DL-Nva-pNA primarily undergoes hydrolysis reactions catalyzed by proteases. The cleavage of the peptide bond releases p-nitroaniline, which can be detected spectrophotometrically due to its yellow color.

Common Reagents and Conditions:

    Hydrolysis: Enzymatic hydrolysis using proteases such as prolyl endopeptidase.

    Detection: The released p-nitroaniline is measured using a spectrophotometer at a wavelength of 405 nm.

Major Products: The major product formed from the hydrolysis of this compound is p-nitroaniline.

Scientific Research Applications

Suc-DL-Ala-DL-Ala-DL-Pro-DL-Nva-pNA is widely used in scientific research for the following applications:

    Biochemistry: As a substrate to study the activity and specificity of proteases, particularly prolyl endopeptidase.

    Medicine: In the development of diagnostic assays for diseases involving protease activity.

    Pharmacology: To screen for potential inhibitors of proteases, which could lead to the development of new therapeutic agents.

    Industrial Enzyme Production: Used in quality control to assess the activity of proteases in industrial enzyme preparations.

Mechanism of Action

The mechanism of action of Suc-DL-Ala-DL-Ala-DL-Pro-DL-Nva-pNA involves its recognition and cleavage by specific proteases. The peptide bond between the amino acids is hydrolyzed, releasing p-nitroaniline. This process is facilitated by the enzyme’s active site, which binds to the substrate and catalyzes the hydrolysis reaction. The released p-nitroaniline can then be quantified to determine the enzyme’s activity.

Comparison with Similar Compounds

Research Highlights

  • Photosynthesis Enhancement : ALA-treated plants under low light (50–100 µmol/m²/s) showed 20–30% higher net photosynthetic rates (Pn) and 62–207% increased starch accumulation compared to controls .
  • Cold Tolerance : ALA maintained PSII functionality (φPo > 0.7 vs. <0.5 in controls) at 4°C for 96 hours in watermelon seedlings .
  • Antioxidant Activity : SOD and POD activity increased by 40–60% in ALA-treated plants under combined low-light and cold stress .

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